molecular formula C8H18O B13438606 2-Ethyl-1-hexanol-D5

2-Ethyl-1-hexanol-D5

Cat. No.: B13438606
M. Wt: 135.26 g/mol
InChI Key: YIWUKEYIRIRTPP-PVGOWFQYSA-N
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Description

2-Ethyl-1-hexanol-D5 is a deuterated form of 2-Ethyl-1-hexanol, an organic compound with the chemical formula C8H18O. It is a branched, eight-carbon alcohol that is colorless and poorly soluble in water but soluble in most organic solvents . The deuterated form, this compound, is used primarily in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1-hexanol is typically produced industrially by the aldol condensation of n-butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde . The process involves the following steps:

    Aldol Condensation: n-Butyraldehyde undergoes aldol condensation to form 2-ethyl-3-hydroxyhexanal.

    Hydrogenation: The 2-ethyl-3-hydroxyhexanal is then hydrogenated to produce 2-Ethyl-1-hexanol.

Industrial Production Methods: The industrial production of 2-Ethyl-1-hexanol involves large-scale aldol condensation and hydrogenation processes, typically carried out in reactors with controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-1-hexanol-D5 is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which makes it valuable in scientific research for tracing and studying metabolic pathways and reaction mechanisms. Its isotopic properties provide distinct advantages in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C8H18O

Molecular Weight

135.26 g/mol

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i2D3,4D2

InChI Key

YIWUKEYIRIRTPP-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CO

Canonical SMILES

CCCCC(CC)CO

Origin of Product

United States

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